3-(4-chlorophenyl)-3-{[(2-isopropylphenoxy)acetyl]amino}propanoic acid
Vue d'ensemble
Description
3-(4-chlorophenyl)-3-{[(2-isopropylphenoxy)acetyl]amino}propanoic acid, also known as fenofibric acid, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the production of HDL cholesterol. In
Mécanisme D'action
Fenofibric acid works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism. Activation of PPARs leads to increased expression of genes involved in fatty acid oxidation, which reduces the production of triglycerides. Fenofibric acid also increases the production of HDL cholesterol by upregulating the expression of apolipoprotein A-I, a major component of HDL.
Biochemical and Physiological Effects
Fenofibric acid has been shown to have a number of biochemical and physiological effects. It reduces the production of triglycerides by up to 50% and increases the production of HDL cholesterol by up to 20%. It also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of cardiovascular disease. Fenofibric acid has been shown to improve endothelial function, reduce oxidative stress, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibric acid has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, 3-(4-chlorophenyl)-3-{[(2-isopropylphenoxy)acetyl]amino}propanoic acid acid also has some limitations. It is not very soluble in water, which can make it difficult to administer in lab experiments. It also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the blood over a prolonged period of time.
Orientations Futures
There are a number of future directions for research on 3-(4-chlorophenyl)-3-{[(2-isopropylphenoxy)acetyl]amino}propanoic acid acid. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD). Fenofibric acid has been shown to reduce liver fat accumulation and improve liver function in animal models of NAFLD. Another area of interest is its potential use in the treatment of diabetic nephropathy. Fenofibric acid has been shown to improve renal function and reduce proteinuria in animal models of diabetic nephropathy. Further research is needed to determine the efficacy of 3-(4-chlorophenyl)-3-{[(2-isopropylphenoxy)acetyl]amino}propanoic acid acid in these and other areas.
Applications De Recherche Scientifique
Fenofibric acid has been extensively studied for its therapeutic potential in the treatment of dyslipidemia. It has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibric acid has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of cardiovascular disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-13(2)16-5-3-4-6-18(16)26-12-19(23)22-17(11-20(24)25)14-7-9-15(21)10-8-14/h3-10,13,17H,11-12H2,1-2H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYZVXBICUHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-({[2-(propan-2-yl)phenoxy]acetyl}amino)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.